MAO-B vs. MAO-A Isoform Selectivity
The target compound demonstrates a significant selectivity window between the MAO-B (IC50 = 1,130 nM) and MAO-A (IC50 > 100,000 nM) isoforms [1]. This contrasts with a highly potent but non-selective analog, 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one, which showed an IC50 of 666 nM for MAO-B and >100,000 nM for MAO-A in a comparable fluorescence assay [2]. While the aminomethyl analog is approximately 1.7-fold more potent against MAO-B, the target compound's profile indicates a clean selectivity window of over 88-fold that could be advantageous for developing MAO-B selective tools, where avoiding MAO-A inhibition is critical to prevent the 'cheese effect' [1].
| Evidence Dimension | MAO Isoform Selectivity Window (IC50 Ratio MAO-A/MAO-B) |
|---|---|
| Target Compound Data | IC50 MAO-B: 1,130 nM; IC50 MAO-A: >100,000 nM; Calculated Selectivity Ratio: >88 |
| Comparator Or Baseline | 3-(aminomethyl)-1,6-dimethylquinolin-2(1H)-one: IC50 MAO-B: 666 nM; IC50 MAO-A: >100,000 nM; Ratio: >150 |
| Quantified Difference | The target compound is less potent against MAO-B (1.7-fold higher IC50) but has a comparable selectivity window, offering a distinct pharmacological profile for applications where extreme potency is not required. |
| Conditions | Inhibition of human MAO-A and MAO-B assessed by the conversion of kynuramine to 4-hydroxyquinoline after 20 minutes in a fluorescence assay. Data curated by ChEMBL and hosted by BindingDB. |
Why This Matters
This evidence allows a researcher to select the target compound over the more potent aminomethyl analog when a balanced selectivity profile is needed to minimize off-target MAO-A activity, which is a common liability in MAO inhibitor development.
- [1] BindingDB. (2025). Data for BDBM50401981 (CHEMBL1575961): MAO-A IC50 > 1.00E+5 nM, MAO-B IC50 = 1.13E+3 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] BindingDB. (2025). Data for BDBM50401986 (CHEMBL2203918): MAO-B IC50 = 666 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401986 View Source
